molecular formula C4H7ClMg B1588493 1-Methyl-2-propenylmagnesium chloride CAS No. 21969-32-4

1-Methyl-2-propenylmagnesium chloride

Cat. No. B1588493
CAS RN: 21969-32-4
M. Wt: 114.86 g/mol
InChI Key: XQAMFOKVRXJOGD-UHFFFAOYSA-M
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Description

1-Methyl-2-propenylmagnesium chloride, also known as Grignard reagent, is an organomagnesium compound used in organic synthesis. It is an important reagent in the synthesis of many organic compounds, such as alcohols, aldehydes, ketones, and carboxylic acids. It is also used in the preparation of heterocyclic compounds, and in the manufacture of pharmaceuticals and polymers.

Scientific Research Applications

Application 1: Preparation of Homoallylic Alcohols

  • Summary of the Application : 1-Methyl-2-propenylmagnesium chloride is a Grignard type allylating reagent that can be used for the preparation of corresponding homoallylic alcohols by reacting with various aldehydes .

Application 2: Synthesis of Pyrimidinethione Derivatives

  • Summary of the Application : 1-Methyl-2-propenylmagnesium chloride can also be utilized in the synthesis of 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione derivatives by treating with 2-mercaptopyrimidine .
  • Nucleophilic Addition Reactions : Grignard reagents are strong nucleophiles and can add to many electrophilic sites, such as carbonyl groups in aldehydes, ketones, and esters .
  • Formation of Carbon-Carbon Bonds : Grignard reagents can react with a variety of carbon electrophiles to form new carbon-carbon bonds. This is a key step in many synthetic routes .
  • Metal-Halogen Exchange Reactions : Grignard reagents can undergo metal-halogen exchange reactions, which can be useful in the synthesis of complex organic molecules .
  • Nucleophilic Addition Reactions : Grignard reagents are strong nucleophiles and can add to many electrophilic sites, such as carbonyl groups in aldehydes, ketones, and esters .
  • Formation of Carbon-Carbon Bonds : Grignard reagents can react with a variety of carbon electrophiles to form new carbon-carbon bonds. This is a key step in many synthetic routes .
  • Metal-Halogen Exchange Reactions : Grignard reagents can undergo metal-halogen exchange reactions, which can be useful in the synthesis of complex organic molecules .

properties

IUPAC Name

magnesium;but-1-ene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMFOKVRXJOGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C=C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-propenylmagnesium chloride

CAS RN

21969-32-4
Record name 1-Methyl-2-propenylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EI Klimova, LA Ortiz-Frade, MA González-Fuentes… - Molecules, 2011 - mdpi.com
… with 1-methyl-2-propenylmagnesium chloride (5). 1-Methyl-2-propenylmagnesium chloride (… )cyclopropenylium tetrafluoroborates 1a,b with 1-methyl-2-propenylmagnesium chloride (5). …
Number of citations: 5 www.mdpi.com
JG Sośnicki - Phosphorus, Sulfur, and Silicon, 2009 - Taylor & Francis
… In the case of 1-methyl-2-propenylmagnesium chloride, the addition afforded an … chloride (2.0 M in THF), and 1-methyl-2-propenylmagnesium chloride (0.5 M in THF) were purchased …
Number of citations: 5 www.tandfonline.com
O Andler, U Kazmaier - Organic Letters, 2021 - ACS Publications
… Crotylmagnesium chloride (4a) and 1-methyl-2-propenylmagnesium chloride (4a′) are both commercially available, but the identity or quality of these products is uncertain. NMR …
Number of citations: 13 pubs.acs.org
JD Williams, JA Yazarians, CC Almeyda… - Journal of agricultural …, 2016 - ACS Publications
… A 0.5 M solution of 1-methyl-2-propenylmagnesium chloride (40 mL, 20 mmol, 2.0 equiv) was added to a flame-dried flask and cooled to 0 C. The crude 4-methylpent-2-ynal (1) was …
Number of citations: 17 pubs.acs.org
T Fukuma, S Lock, N Miyoshi, M Wada - Chemistry letters, 2002 - journal.csj.jp
… Furthermore, we next investigated the stereoselectivity of the reaction of benzaldehyde with crotylating agent prepared from 1methyl-2-propenylmagnesium chloride (commercially …
Number of citations: 10 www.journal.csj.jp
MA Fousteris, U Schubert, D Roell, J Roediger… - Bioorganic & medicinal …, 2010 - Elsevier
… However, addition of 1-methyl-2-propenylmagnesium chloride or benzylmagnesium chloride afforded the corresponding sulfinamides 5 and 7 as single diastereomers which upon …
Number of citations: 28 www.sciencedirect.com
PE Standen - 2013 - repository.lboro.ac.uk
The addition of allyl magnesium and allyl indium reagents to a key TBS protected norbornenyl building block, synthesised in 6-steps from commercially available 1,1-dimethoxy-2,3,4,5-…
Number of citations: 3 repository.lboro.ac.uk
Z Jončev - 2022 - edoc.unibas.ch
Atropisomers arise due to hindered rotation about a single bond. These compounds have gained significant importance because of their structural diversity in natural products. Amongst …
Number of citations: 2 edoc.unibas.ch
OW Budavich - 2015 - d-scholarship.pitt.edu
… the enantio- and diastereoselectivities of the Leighton’s reagents, we first made a crotylation standard by addition of the Grignard reagent, 1-methyl-2-propenylmagnesium chloride, to a …
Number of citations: 2 d-scholarship.pitt.edu

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